molecular formula C15H13N3O8S B2629319 4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate CAS No. 97737-89-8

4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate

Cat. No.: B2629319
CAS No.: 97737-89-8
M. Wt: 395.34
InChI Key: NXTAREKTBZLSCB-UHFFFAOYSA-N
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Description

4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate is an organic compound that features both nitro and sulfonimidate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate typically involves the reaction of 4-nitrophenol with ethyl chloroformate and 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to ensure the stability of the intermediate compounds.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonimidate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of sulfonamide or sulfonate esters.

Scientific Research Applications

4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing nitro and sulfonimidate groups into molecules.

    Biology: Potential use in the study of enzyme mechanisms where nitro and sulfonimidate groups act as probes.

    Medicine: Investigated for its potential in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate involves its interaction with nucleophiles and electrophiles due to the presence of reactive nitro and sulfonimidate groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby modifying their chemical and biological properties. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonate
  • 4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonamide

Uniqueness

4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate is unique due to the presence of both nitro and sulfonimidate groups, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

ethyl N-[(4-nitrophenoxy)-(2-nitrophenyl)-oxo-λ6-sulfanylidene]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O8S/c1-2-25-15(19)16-27(24,14-6-4-3-5-13(14)18(22)23)26-12-9-7-11(8-10-12)17(20)21/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTAREKTBZLSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N=S(=O)(C1=CC=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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